1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thiadiazole group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon synthetic methods for indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be constructed using cyclization reactions, while the thiadiazole group is often introduced through cyclization of thiosemicarbazides with appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or nitro compounds.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole group may contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with potential biological activities.
Uniqueness
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its combination of indole, pyrrolidine, and thiadiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-3-4-18-24-25-21(30-18)23-20(28)14-9-19(27)26(12-14)8-7-13-11-22-17-6-5-15(29-2)10-16(13)17/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3,(H,23,25,28) |
InChI Key |
XUPFQBCTALDUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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